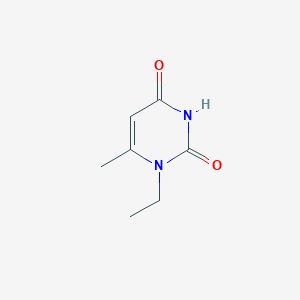
1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar condensation reactions but may use different catalysts or solvents to optimize yield and purity. The specific conditions would depend on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May be studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-trione
- 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
This compound may have unique properties due to the specific positioning of its ethyl and methyl groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1-ethyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(10)8-7(9)11/h4H,3H2,1-2H3,(H,8,10,11) |
Clave InChI |
HWJSQHFEPQJHMG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















